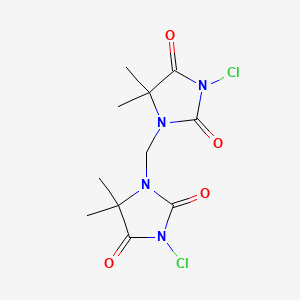
1,1'-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline appearance and slight bromine and acetone odor. It is insoluble in water but soluble in acetone .
准备方法
The synthesis of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) typically involves a two-step process. Initially, 5,5-dimethylhydantoin is brominated, followed by chlorination . The reaction conditions include the use of appropriate brominating and chlorinating agents, and the product is then purified through crystallization. Industrial production methods often involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .
化学反应分析
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学研究应用
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound has applications in biological studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic properties and as a disinfectant.
Industry: The compound is used in the production of disinfectants, water treatment chemicals, and other industrial applications
作用机制
The mechanism of action of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) involves its ability to release active chlorine and bromine species. These species can interact with various molecular targets, including proteins and nucleic acids, leading to their modification or degradation. The pathways involved include oxidative stress and disruption of cellular processes .
相似化合物的比较
1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) can be compared with similar compounds such as:
1,3-Dibromo-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent and in water treatment.
1,3-Diiodo-5,5-dimethylhydantoin: . The uniqueness of 1,1’-Methylenebis(3-chloro-5,5-dimethylimidazolidine-2,4-dione) lies in its specific combination of chlorine and bromine atoms, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
858789-61-4 |
|---|---|
分子式 |
C11H14Cl2N4O4 |
分子量 |
337.16 g/mol |
IUPAC 名称 |
3-chloro-1-[(3-chloro-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H14Cl2N4O4/c1-10(2)6(18)16(12)8(20)14(10)5-15-9(21)17(13)7(19)11(15,3)4/h5H2,1-4H3 |
InChI 键 |
YMWHUIFOXCOCNM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1CN2C(=O)N(C(=O)C2(C)C)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

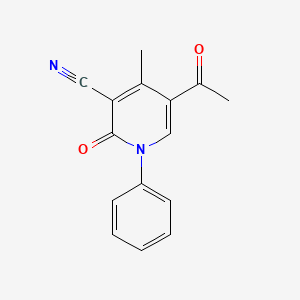
![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
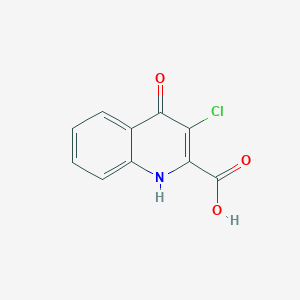
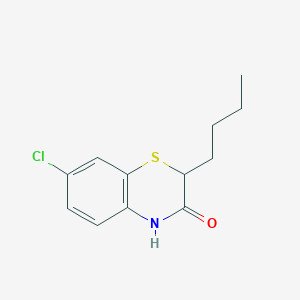
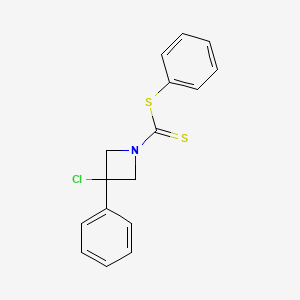

![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
